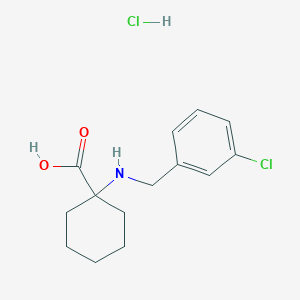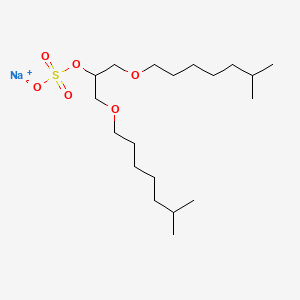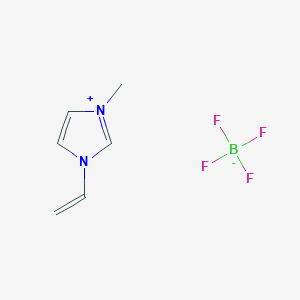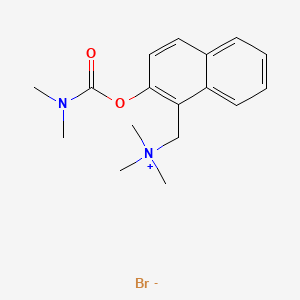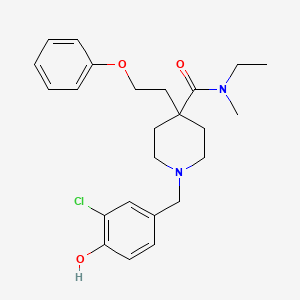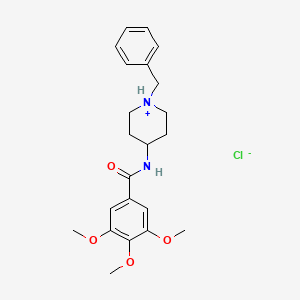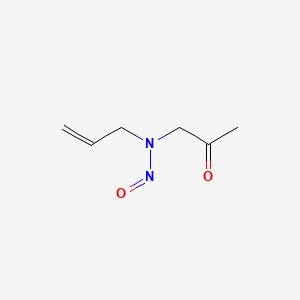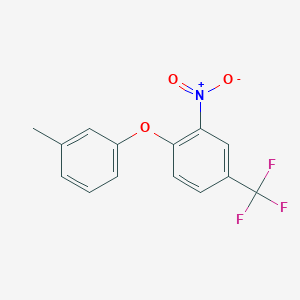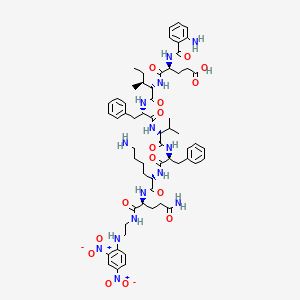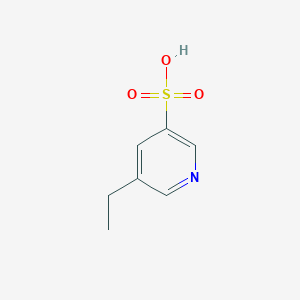
5-Ethylpyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylpyridine-3-sulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and an ethyl group is attached to the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Ethylpyridine-3-sulfonic acid typically involves the sulfonation of 5-ethylpyridine. One common method includes the reaction of 5-ethylpyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes, where 5-ethylpyridine is continuously fed into a reactor containing sulfur trioxide or chlorosulfonic acid. The reaction mixture is then quenched with water to yield the desired sulfonic acid derivative .
化学反応の分析
Types of Reactions: 5-Ethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted pyridines .
科学的研究の応用
5-Ethylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ethyl group can enhance the compound’s hydrophobic interactions with target molecules, increasing its binding affinity .
類似化合物との比較
Pyridine-3-sulfonic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.
5-Methylpyridine-3-sulfonic acid: Contains a methyl group instead of an ethyl group, leading to variations in hydrophobic interactions and binding affinity.
4-Ethylpyridine-3-sulfonic acid: The ethyl group is attached to the fourth position, altering the compound’s steric and electronic properties.
Uniqueness: 5-Ethylpyridine-3-sulfonic acid is unique due to the presence of both the ethyl and sulfonic acid groups, which confer distinct chemical reactivity and binding properties. This combination makes it a valuable compound in various applications, particularly in catalysis and enzyme inhibition studies .
特性
CAS番号 |
801144-33-2 |
|---|---|
分子式 |
C7H9NO3S |
分子量 |
187.22 g/mol |
IUPAC名 |
5-ethylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-6-3-7(5-8-4-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11) |
InChIキー |
ZVNOURKHCLTAJZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CN=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
